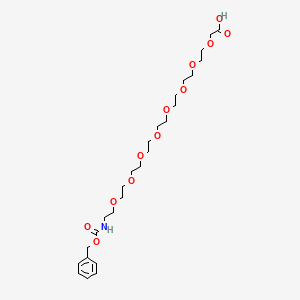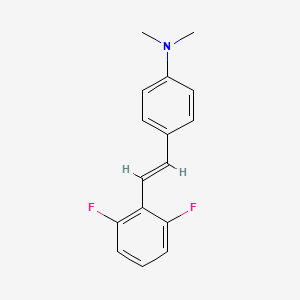
Mal-PEG4-Propargyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mal-PEG4-Propargyl is synthesized through a series of chemical reactions involving the conjugation of polyethylene glycol (PEG) units with propargyl and maleimide groups. The synthesis typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce PEG units.
Propargylation: The PEGylated intermediate is then reacted with propargyl bromide to introduce the propargyl group.
Maleimidation: Finally, the propargylated intermediate is reacted with maleimide to form the final product, this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Mal-PEG4-Propargyl undergoes several types of chemical reactions, including:
Click Chemistry: The alkyne group in this compound reacts with azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages
Thiol-Maleimide Reaction: The maleimide group can undergo 1,4-addition with thiol-containing molecules to form stable thioether bonds.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Thiols: React with the maleimide group to form thioether bonds.
Solvents: Common solvents include dimethyl sulfoxide (DMSO), acetonitrile, and water
Major Products Formed
Triazole Linkages: Formed through CuAAC reactions.
Thioether Bonds: Formed through thiol-maleimide reactions
Aplicaciones Científicas De Investigación
Mal-PEG4-Propargyl has a wide range of applications in scientific research, including:
Mecanismo De Acción
Mal-PEG4-Propargyl exerts its effects through its functional groups:
Alkyne Group: Participates in CuAAC reactions to form triazole linkages, enabling the conjugation of azide-containing molecules.
Maleimide Group: Reacts with thiol-containing molecules to form stable thioether bonds
These reactions allow this compound to serve as a versatile linker in various applications, facilitating the targeted degradation of proteins and the conjugation of biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Propargyl-PEG4-Acid: Contains a carboxylic acid group instead of a maleimide group, used for bioconjugation and synthesis of small molecules.
Mal-PEG4-Bis-PEG4-Propargyl: An 8-unit PEG linker used in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates.
Uniqueness
Mal-PEG4-Propargyl is unique due to its dual functional groups (alkyne and maleimide), which allow it to participate in both CuAAC and thiol-maleimide reactions. This versatility makes it a valuable tool in the synthesis of PROTACs and other bioconjugates .
Propiedades
IUPAC Name |
1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6/c1-2-6-19-8-10-21-12-13-22-11-9-20-7-5-16-14(17)3-4-15(16)18/h1,3-4H,5-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIXCHONNFMINC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCN1C(=O)C=CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














